cytosporone C
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Overview
Description
Cytosporone C is a dihydroxybenzene lactone with an n-heptane substituent. It belongs to the class of polyketide-derived octaketide phenolic lipids. This compound was first isolated from an endophytic fungus, Cytospora sp., and has since been found in other fungi such as Diaporthe, Phomopsis, and Aspergillus . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antimalarial, cytotoxic, antiviral, anti-inflammatory, and allelopathic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.
Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.
Lactonization: The alcohol undergoes cyclization to form the lactone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cytosporone C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of cytosporone C involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathways, leading to anti-inflammatory effects. Molecular docking studies have revealed its interaction with the ERK protein, which plays a crucial role in cell signaling and inflammation .
Comparison with Similar Compounds
Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Cytosporone A: Known for its potent allelopathic activity.
Cytosporone B: Exhibits strong antimicrobial properties.
Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.
Biological Activity
Cytosporone C is a compound belonging to the cytosporone family, which consists of phenolic lipids derived from fungi. This compound has garnered attention due to its diverse biological activities, including antifungal and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its octaketide structure, which contributes to its biological activity. Its molecular formula is C18H22O7, and it exhibits a complex arrangement of functional groups that are pivotal in its interaction with biological systems.
Antifungal Activity
This compound has been identified as an antifungal agent, particularly effective against various fungal pathogens. Research indicates that it exhibits notable activity against Alternaria solani, a significant pathogen affecting crops like tomatoes and potatoes.
Table 1: Antifungal Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Alternaria solani | 15 μg/mL | |
Geotrichum citri-aurantii | Not significant |
Anti-Inflammatory Effects
In addition to its antifungal properties, this compound has demonstrated anti-inflammatory effects. A recent study showed that cytosporones can inhibit the MAPK/NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study: Inhibition of Nitric Oxide Production
In vitro assays conducted on RAW 264.7 macrophages revealed that this compound significantly reduced nitric oxide (NO) production in a dose-dependent manner. The IC50 value was determined to be approximately 11.5 μM, indicating its potency in modulating inflammatory responses.
Table 2: Anti-Inflammatory Activity of this compound
Compound | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
This compound | 11.5 | Inhibition of NO production | |
Control | 32.8 | L-NMMA (positive control) |
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory pathways, leading to the modulation of gene expression related to inflammation and immune response.
Molecular Docking Studies
Molecular docking studies have indicated potential binding interactions between this compound and various targets involved in inflammatory signaling pathways. These studies provide insights into how this compound may exert its effects at the molecular level.
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
InChI Key |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O |
Origin of Product |
United States |
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